

# ATTO 465 Maleimide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988

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This technical guide provides an in-depth overview of **ATTO 465 maleimide**, a fluorescent label derived from the dye Acriflavine.<sup>[1][2][3]</sup> It is designed for life science applications such as the labeling of proteins, DNA, and RNA.<sup>[1][3]</sup> This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical structure, properties, and experimental protocols associated with this reagent.

## Core Properties and Chemical Structure

ATTO 465 is characterized by its strong absorption, high fluorescence quantum yield, significant Stokes shift, and good water solubility.<sup>[1][3][4]</sup> The dye also exhibits notable thermal and photo-stability.<sup>[4]</sup> The maleimide functional group makes it particularly suitable for labeling sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.<sup>[1][2]</sup> This reaction forms a stable thio-ether bond between the dye and the target molecule.<sup>[5]</sup>

The chemical identity of **ATTO 465 maleimide** can be represented by the following identifiers:

- SMILES String: O=C1C(=O)N(CCC1=O)C(=O)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5C6=CC=CC=C6C7=CC=CC=C7C8=CC=CC=C8C9=CC=CC=C9C10=CC=CC=C10C11=CC=CC=C11C12=CC=CC=C12C13=CC=CC=C13C14=CC=CC=C14C15=CC=CC=C15C16=CC=CC=C16C17=CC=CC=C17C18=CC=CC=C18C19=CC=CC=C19C20=CC=CC=C20C21=CC=CC=C21C22=CC=CC=C22C23=CC=CC=C23C24=CC=CC=C24C25=CC=CC=C25C26=CC=CC=C26C27=CC=CC=C27C28=CC=CC=C28C29=CC=CC=C29C30=CC=CC=C30C31=CC=CC=C31C32=CC=CC=C32C33=CC=CC=C33C34=CC=CC=C34C35=CC=CC=C35C36=CC=CC=C36C37=CC=CC=C37C38=CC=CC=C38C39=CC=CC=C39C40=CC=CC=C40C41=CC=CC=C41C42=CC=CC=C42C43=CC=CC=C43C44=CC=CC=C44C45=CC=CC=C45C46=CC=CC=C46C47=CC=CC=C47C48=CC=CC=C48C49=CC=CC=C49C50=CC=CC=C50C51=CC=CC=C51C52=CC=CC=C52C53=CC=CC=C53C54=CC=CC=C54C55=CC=CC=C55C56=CC=CC=C56C57=CC=CC=C57C58=CC=CC=C58C59=CC=CC=C59C60=CC=CC=C60C61=CC=CC=C61C62=CC=CC=C62C63=CC=CC=C63C64=CC=CC=C64C65=CC=CC=C65C66=CC=CC=C66C67=CC=CC=C67C68=CC=CC=C68C69=CC=CC=C69C70=CC=CC=C70C71=CC=CC=C71C72=CC=CC=C72C73=CC=CC=C73C74=CC=CC=C74C75=CC=CC=C75C76=CC=CC=C76C77=CC=CC=C77C78=CC=CC=C78C79=CC=CC=C79C80=CC=CC=C80C81=CC=CC=C81C82=CC=CC=C82C83=CC=CC=C83C84=CC=CC=C84C85=CC=CC=C85C86=CC=CC=C86C87=CC=CC=C87C88=CC=CC=C88C89=CC=CC=C89C90=CC=CC=C90C91=CC=CC=C91C92=CC=CC=C92C93=CC=CC=C93C94=CC=CC=C94C95=CC=CC=C95C96=CC=CC=C96C97=CC=CC=C97C98=CC=CC=C98C99=CC=CC=C99C100=CC=CC=C100
- InChI Key: KHHWHZCVGMYUGL-UHFFFAOYSA-N

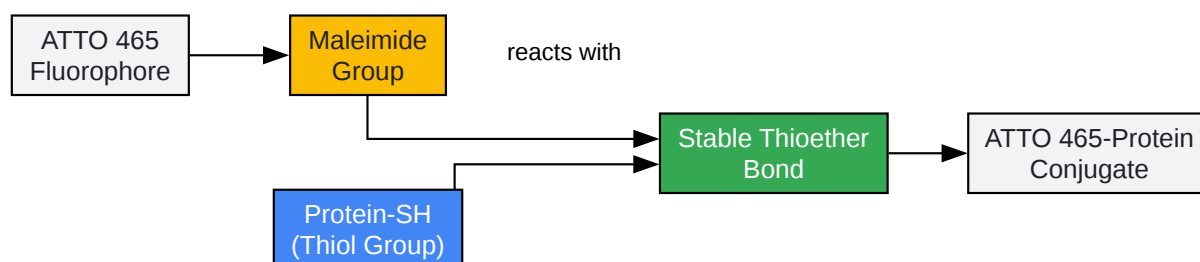
## Quantitative Data Summary

The key optical and physical properties of **ATTO 465 maleimide** are summarized in the table below. The optical data are based on the carboxy derivative in an aqueous solution.[3]

Property	Value	Reference
Molecular Weight (MW)	518 g/mol	[2][3]
Excitation Maximum ( $\lambda_{\text{abs}}$ )	453 nm	[1][3]
Emission Maximum ( $\lambda_{\text{fl}}$ )	506 nm	[1][3]
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][3]
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	75 %	[1][3]
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	5.0 ns	[1][3]
Correction Factor (CF260)	1.09	[1][3]
Correction Factor (CF280)	0.48	[1][3]

## Reaction Mechanism

**ATTO 465 maleimide** selectively labels molecules containing free sulfhydryl (thiol) groups, such as proteins with cysteine residues. The maleimide moiety reacts with the thiol group via a Michael addition reaction to form a stable, covalent thioether linkage. This reaction is most efficient at a pH range of 7.0-7.5, where the thiol group is sufficiently deprotonated to be reactive, while primary amines (like those on lysine residues) remain largely protonated and unreactive.[5]



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Reaction of **ATTO 465 Maleimide** with a Thiol Group.

## Experimental Protocols

### Handling and Storage

- Storage: Upon receipt, **ATTO 465 maleimide** should be stored at -20°C, protected from light and moisture.[1][2][3] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation.[1][2] Properly stored, the product is stable for at least three years.[1][2]
- Solubility: The dye is soluble in polar organic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1][2] Due to the reactivity of the maleimide group, it is crucial to use anhydrous and amine-free solvents.[2] Stock solutions should be prepared immediately before use, as their stability may be limited depending on the solvent quality.[1][2]

### Protein Labeling Protocol

This protocol provides a general procedure for conjugating **ATTO 465 maleimide** to proteins.

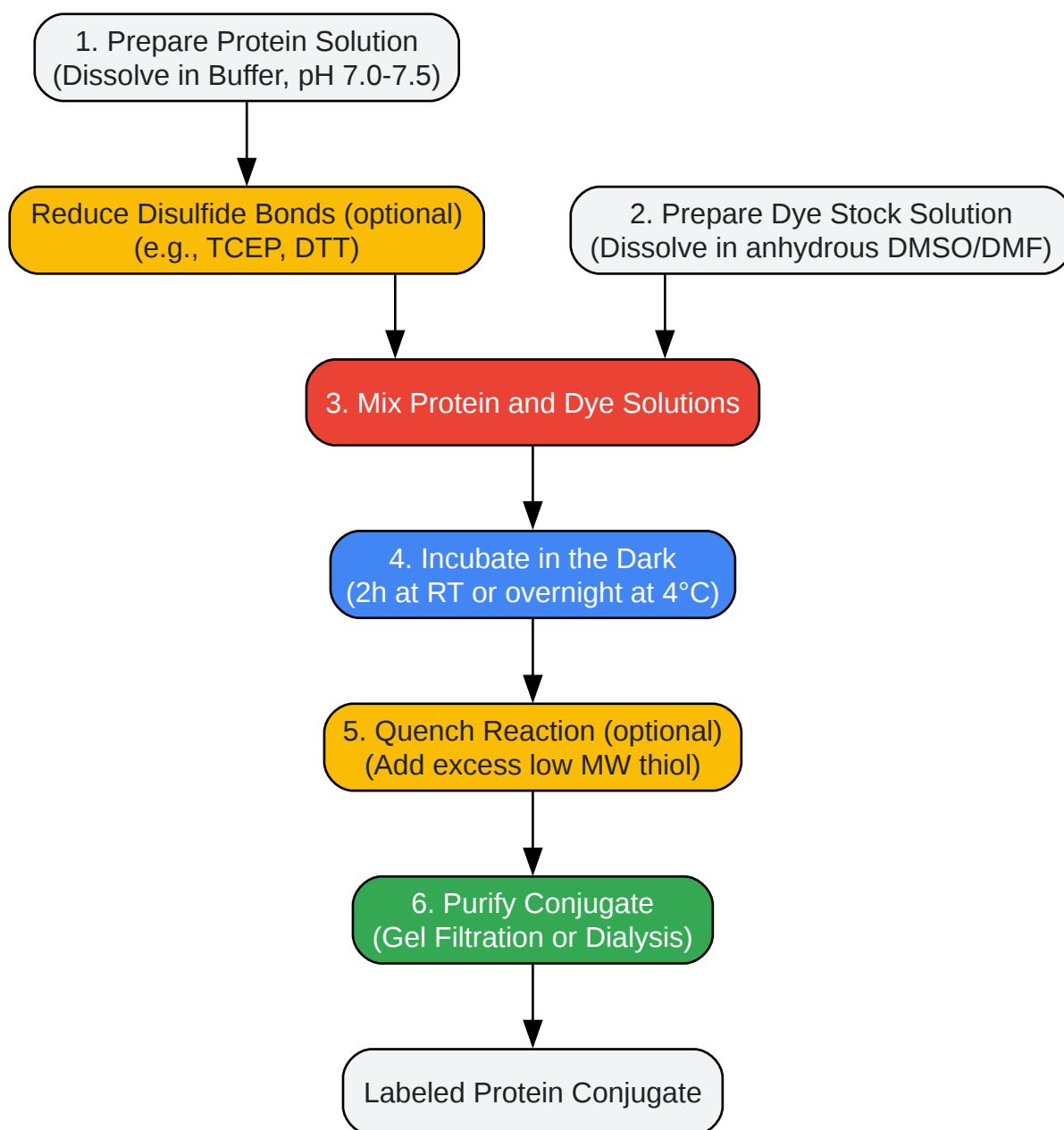
Required Materials:

- Labeling Buffer: Phosphate-Buffered Saline (PBS) at pH 7.4 is recommended.[5] Other common buffers include 10-100 mM phosphate, Tris, or HEPES at pH 7.0-7.5.[3]
- Reducing Agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[3]
- Quenching Reagent (optional): A low molecular weight thiol such as glutathione or mercaptoethanol.[3]
- Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[3][5]

Procedure:

- Protein Preparation:

- Dissolve the protein in the labeling buffer at a concentration of 50–100  $\mu\text{M}$  (approximately 1–5 mg/mL).[\[3\]](#)[\[5\]](#)
- If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of a reducing agent like DTT or TCEP.[\[3\]](#)
- If DTT is used, it must be removed by dialysis before adding the dye. This step is not necessary for TCEP.[\[3\]](#)
- To prevent re-oxidation of thiols, it is advisable to work in an oxygen-free environment by deoxygenating all buffers.[\[3\]](#)
- Dye Preparation:
  - Prepare a stock solution of **ATTO 465 maleimide** by dissolving 1.0 mg in 50–200  $\mu\text{L}$  of anhydrous, amine-free DMF or DMSO.[\[5\]](#)
- Labeling Reaction:
  - While gently stirring the protein solution, add a 1.3-fold molar excess of the reactive dye solution per sulfhydryl group.[\[5\]](#)
  - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[\[3\]](#) The reaction should be carried out in the dark to prevent photobleaching.[\[3\]](#)
- Reaction Quenching (Optional):
  - To consume any excess maleimide reagent, add a soluble low molecular weight thiol (e.g., glutathione).[\[3\]](#) This ensures no reactive dye is present during the purification step.[\[3\]](#)
- Purification:
  - Separate the labeled protein conjugate from the unreacted dye and other small molecules. This can be achieved using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.[\[3\]](#)



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Experimental Workflow for Protein Labeling.

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